N-(3-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(5-(2,3-Dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a dihydropyrazole derivative featuring a methanesulfonamide group, a 2,3-dimethoxyphenyl substituent, and a thiophene-2-carbonyl moiety. The 2,3-dimethoxy groups on the phenyl ring and the thiophene-based acyl group are critical for modulating electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
N-[3-[3-(2,3-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-30-20-10-5-9-17(22(20)31-2)19-14-18(24-26(19)23(27)21-11-6-12-32-21)15-7-4-8-16(13-15)25-33(3,28)29/h4-13,19,25H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOAOHLGICZZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and structure-activity relationships, supported by recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 438.48 g/mol. Its structure features a pyrazole ring, thiophene moiety, and methanesulfonamide group, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is hypothesized to modulate enzyme activity and influence various cellular pathways, particularly in relation to cancer and infectious diseases.
Anticancer Activity
Compounds containing pyrazole and thiophene structures have been investigated for their anticancer properties. For example, related compounds demonstrated dual inhibition of EGFR and HER2 pathways with IC50 values as low as 0.024 μM . These findings suggest that this compound may also exhibit similar anticancer effects.
Case Studies
- Antitubercular Activity : A study designed novel substituted compounds based on pyrazinamide which showed promising results against Mycobacterium tuberculosis . The mechanism involved the inhibition of specific bacterial enzymes critical for survival.
- Cytotoxicity Assessment : In vitro cytotoxicity assays on HEK-293 cells revealed that many structurally similar compounds were non-toxic at effective concentrations . This indicates a favorable safety profile for further development.
Structure-Activity Relationship (SAR)
The presence of methoxy groups and the thiophene carbonyl are crucial for enhancing the biological activity of these compounds. Modifications in these functional groups can lead to variations in potency and selectivity towards biological targets.
| Compound | Target Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Pyrazole Derivative A | Antitubercular | 1.35 | Effective against M. tuberculosis |
| Pyrazole Derivative B | Anticancer (EGFR) | 0.024 | Significant inhibition observed |
| N-(3-Dimethoxyphenyl) Compound | Cytotoxicity | >100 | Non-toxic to HEK-293 cells |
Comparison with Similar Compounds
Core Structural Similarities and Substitutions
The compound shares structural homology with other dihydropyrazole derivatives, particularly N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CAS: 851719-26-1, synonyms: CCG-28511) . Key similarities and differences include:
| Feature | Target Compound | Analog (851719-26-1) |
|---|---|---|
| Aryl Substituent | 2,3-Dimethoxyphenyl | 2-Methylphenyl |
| Acyl Group | Thiophene-2-carbonyl | Isobutyryl (2-methylpropanoyl) |
| Core Structure | 4,5-Dihydro-1H-pyrazole + methanesulfonamide | 3,4-Dihydropyrazole + methanesulfonamide |
- This may influence solubility and receptor affinity .
Predictive Modeling and Property Analysis
Machine learning models, such as XGBoost (), are increasingly used to predict physicochemical and pharmacological properties. While the cited study focuses on superconductors, analogous models could predict:
- Solubility : The polar methoxy groups may increase aqueous solubility relative to the methyl-substituted analog.
- Bioavailability : The thiophene moiety’s aromaticity might enhance membrane permeability compared to aliphatic isobutyryl .
Analytical Techniques for Characterization
- methyl groups.
- Infrared Spectroscopy : Advanced detectors () could identify functional groups like sulfonamide (S=O) and carbonyl (C=O) stretches, aiding in structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
